5-Phenyl-1,3-benzothiazole-2-thiol
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Overview
Description
5-Phenyl-1,3-benzothiazole-2-thiol is a heterocyclic compound that features a benzothiazole ring fused with a phenyl group and a thiol group at the second position. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3-benzothiazole-2-thiol typically involves the reaction of 2-aminothiophenol with benzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the benzothiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3-benzothiazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding benzothiazoline derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of benzothiazoline derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-Phenyl-1,3-benzothiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3-benzothiazole-2-thiol involves its interaction with various molecular targets. In biological systems, the thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The compound can also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Lacks the thiol group, making it less reactive in certain chemical reactions.
5-Methyl-1,3-benzothiazole-2-thiol: Contains a methyl group instead of a phenyl group, leading to different chemical and biological properties.
6-Phenyl-1,3-benzothiazole-2-thiol: The phenyl group is positioned differently, affecting its reactivity and applications.
Uniqueness
5-Phenyl-1,3-benzothiazole-2-thiol is unique due to the presence of both a phenyl group and a thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H9NS2 |
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Molecular Weight |
243.4 g/mol |
IUPAC Name |
5-phenyl-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C13H9NS2/c15-13-14-11-8-10(6-7-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H,14,15) |
InChI Key |
PNVQWHLXRYACFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=S)N3 |
Origin of Product |
United States |
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